Glochidonol

Vue d'ensemble

Description

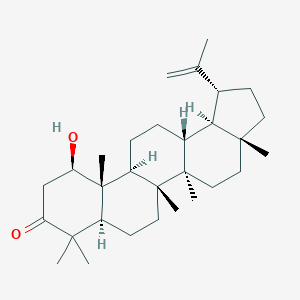

Glochidonol is a naturally occurring triterpenoid compound isolated from the stems of the plant Glochidion wrightii Benth, which belongs to the family Euphorbiaceae . It has been identified as 1β-hydroxylup-20(29)-en-3-one through chemical and nuclear magnetic resonance spectroscopic evidence . This compound is part of a broader class of triterpenoids known for their diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of glochidonol typically involves extraction from the plant Glochidion wrightii Benth. The stems of the plant are subjected to solvent extraction, followed by chromatographic separation to isolate this compound . The specific solvents and chromatographic techniques used can vary, but common solvents include methanol and ethyl acetate.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural abundance in the plant source. the general approach would involve large-scale extraction and purification processes, similar to those used in laboratory settings but scaled up to handle larger quantities of plant material.

Analyse Des Réactions Chimiques

Types of Reactions: Glochidonol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typical for triterpenoids and are used to modify the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Applications De Recherche Scientifique

Pharmacological Applications

Antimicrobial Activity

Glochidonol has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential in treating infections resistant to conventional antibiotics .

Antitrypanosomal Activity

Recent studies have shown that this compound possesses antitrypanosomal activity, particularly against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro assays indicated that this compound and its derivatives could inhibit the growth of these parasites effectively, positioning it as a promising lead compound for further drug development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Medicinal Chemistry Applications

Natural Product Synthesis

this compound serves as a valuable scaffold in the synthesis of various natural products. Its structural features allow for modifications that can enhance biological activity or target specificity, making it a versatile compound in medicinal chemistry .

Formulation Development

Due to its pharmacological properties, this compound is being explored for incorporation into pharmaceutical formulations aimed at treating infectious diseases and inflammatory conditions. Its stability and solubility profiles are under investigation to optimize delivery methods .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Table 2: Antitrypanosomal Activity of this compound

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Lagos evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that this compound had a broad spectrum of activity, particularly against resistant strains, highlighting its potential as an alternative treatment option.

Case Study 2: Antitrypanosomal Research

In a collaborative research effort published in the Nigerian Journal of Chemical Research, scientists investigated the antitrypanosomal properties of this compound extracted from Phyllanthus muellerianus. The study concluded that this compound exhibited significant inhibitory effects on Trypanosoma brucei, warranting further exploration into its mechanism of action and potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of glochidonol involves its interaction with cellular targets that lead to cytotoxic effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways . The exact molecular targets and pathways are still under investigation, but they likely involve the modulation of signaling pathways related to cell survival and proliferation.

Comparaison Avec Des Composés Similaires

- Glochidiol

- Glochidone

- Lupeol

- Friedelin

Comparison: Glochidonol is unique among these compounds due to its specific structure, which includes a hydroxyl group at the 1β position and a ketone group at the 3 position. This structural uniqueness contributes to its distinct biological activities. For example, while this compound exhibits strong cytotoxic activity, other similar compounds like lupeol and friedelin may have different biological effects, such as anti-inflammatory or antioxidant activities .

Activité Biologique

Glochidonol is a triterpenoid compound extracted primarily from the plant Phyllanthus muellerianus , which is known for its diverse medicinal applications. This article explores the biological activities of this compound, focusing on its pharmacological effects, particularly its antitrypanosomal activity, antioxidant properties, and potential therapeutic uses.

1. Antitrypanosomal Activity

Recent studies have highlighted this compound's significant antitrypanosomal activity against Trypanosoma brucei brucei, the causative agent of African sleeping sickness.

Research Findings

- EC50 Values : this compound exhibited an effective concentration (EC50) of 1.25 µg/ml , indicating strong activity in vitro compared to Salacinin C, which had an EC50 of 6.25 µg/ml .

- Extraction and Isolation : The compound was isolated from hexane and ethyl acetate extracts of the stem and root bark of Phyllanthus muellerianus using silica gel column chromatography. Characterization was performed using 1D and 2D NMR spectroscopic methods, confirming its structure as a lupane-type triterpene .

Table 1: Antitrypanosomal Activity of Compounds Isolated from Phyllanthus muellerianus

| Compound | EC50 (µg/ml) | Activity Level |

|---|---|---|

| This compound | 1.25 | Strong |

| Salacinin C | 6.25 | Moderate |

| Friedelanone | Not specified | Moderate |

2. Antioxidant Properties

This compound also demonstrates antioxidant properties, contributing to its potential therapeutic applications.

Study Overview

A study on extracts from Glochidion wallichianum (closely related to this compound) reported significant antioxidant activities, which can be attributed to its phenolic content. The extract showed:

- DPPH Scavenging Activity : 2.3 mmole Trolox equivalents (TE)/g

- ABTS Scavenging Activity : 1.9 mmole TE/g

- Ferric Reducing Antioxidant Power : 1.2 mmole TE/g .

These findings suggest that this compound could be beneficial in reducing oxidative stress in various biological systems.

3. Pharmacological Applications

The pharmacological applications of this compound extend beyond antitrypanosomal and antioxidant activities.

Traditional Uses

- Ethnomedicine : Traditionally used in West Africa for treating ailments such as dysmenorrhea, gonorrhea, and eye infections .

- Potential Cancer Treatment : The presence of triterpenoids in this compound suggests possible anticancer properties, as these compounds are known for their ability to induce apoptosis in cancer cells .

Case Study 1: Antitrypanosomal Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against various strains of T. brucei. Results indicated that not only did this compound inhibit the growth of the parasites effectively, but it also exhibited low cytotoxicity towards mammalian cells, making it a promising candidate for further development as an antitrypanosomal agent .

Case Study 2: Antioxidant Application in Food Preservation

Research has demonstrated that extracts containing this compound can be used as natural preservatives in food products due to their antioxidant capabilities. In cooked sausage models, the addition of Glochidion extracts significantly reduced lipid oxidation compared to synthetic antioxidants like BHT .

Propriétés

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,11R,11aR,11bS,13aR,13bR)-11-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-22,24-25,32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,24+,25+,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKGESLRCWHPFR-GEWRCSBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(=O)C5(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](CC(=O)C5(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Glochidonol and where is it found?

A1: this compound is a naturally occurring pentacyclic triterpene primarily found in plants belonging to the Euphorbiaceae family. [, , , , , , , , ] It was first isolated from the stems of Glochidion wrightii Benth. [, ] Other notable sources include Phyllanthus pulcher, Bridelia verrucosa, and various Glochidion species. [, , , ]

Q2: What are the reported biological activities of this compound?

A2: this compound has shown promising cytotoxic activity against several human cancer cell lines, including MCF-7 (breast), DU-145 (prostate), and NCI-H460 (lung). [, ] It has also demonstrated antibacterial activity against various Gram-positive and Gram-negative bacterial strains, as well as some fungi. [] Additionally, this compound exhibits moderate free radical scavenging activity. []

Q3: How potent is this compound's cytotoxic activity?

A3: Studies have reported varying degrees of cytotoxic potency for this compound. In one study, it displayed potent antitumor activity against MCF-7, DU-145, and H460 cell lines with IC50 values ranging from 17.0 to 30.0 µM. [] Another study showed its significant cytotoxic activity with IC50 values ranging from 7.5 to 13.4 µg/mL (17.1–30.5 µM) against the same cell lines. []

Q4: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C30H50O2 and a molecular weight of 442.72 g/mol. []

Q5: How is this compound structurally characterized?

A7: The structure of this compound has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR, DEPT, COSY, HSQC, HMBC), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV) spectroscopy. [, ]

Q6: Has the structure-activity relationship (SAR) of this compound been investigated?

A8: While specific SAR studies focusing solely on this compound modifications are limited, research comparing its activity to structurally similar lupane-type triterpenes suggests that variations in functional groups and their position on the lupane skeleton can significantly impact cytotoxic activity. []

Q7: What are the traditional medicinal uses of plants containing this compound?

A9: Plants rich in this compound, such as Phyllanthus pulcher, have a history of use in traditional medicine. For example, P. pulcher is used in Malaysia for treating stomach aches and ulcerations. []

Q8: Have there been any clinical trials involving this compound?

A8: To date, there are no published reports of clinical trials involving this compound. Further research, including in vivo studies and preclinical evaluations, is needed to assess its potential therapeutic applications.

Q9: What analytical methods are used to identify and quantify this compound?

A11: this compound can be isolated and purified from plant extracts using various chromatographic techniques such as thin-layer chromatography (TLC), column chromatography, gel filtration (Sephadex LH-20), and high-performance liquid chromatography (HPLC). [, , ]

Q10: Are there any known methods for synthesizing this compound?

A12: While this compound is primarily obtained from natural sources, a partial synthesis of its structurally related compound, glochidone, has been achieved through the dehydrogenation of lupenone. [] This approach might offer insights for potential synthetic routes to this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.